molecular formula C13H28O4 B028418 Butan-1-ol;ethane-1,2-diol;propane-1,2-diol CAS No. 9038-95-3

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

Cat. No.: B028418
CAS No.: 9038-95-3
M. Wt: 212.28 g/mol
InChI Key: QMNOIORHZMRPLS-UHFFFAOYSA-N
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Description

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is a copolymer composed of ethylene glycol and propylene glycol units, terminated with a butyl ether group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .

Scientific Research Applications

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to hazard statements H302, H315, and H319 . Precautionary measures include avoiding ingestion, contact with eyes, and prolonged skin contact .

Mechanism of Action

Target of Action

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether, also known as Butan-1-ol;ethane-1,2-diol;propane-1,2-diol, is a block copolymer that consists of a hydrophilic poly(ethylene glycol) (PEG) segment and a hydrophobic poly(propylene glycol) (PPO) segment . It is primarily used as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs .

Mode of Action

The compound’s mode of action relies on its ability to self-assemble into micelles in aqueous solutions . When added to a system, the hydrophobic PPO segments aggregate together, forming a core, while the hydrophilic PEG segments create a protective shell around the core . This amphiphilic nature allows it to form micelles in aqueous solutions, where the hydrophobic PPO segments aggregate in the core while the hydrophilic PEG segments form the outer shell .

Biochemical Pathways

The formation of micelles gives Poly(ethylene glycol-ran-propylene glycol) monobutyl ether its surfactant properties . In pharmaceuticals, it is utilized as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs . It can also be employed as a carrier for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Pharmacokinetics

It is known to be soluble in water at temperatures below 70°c , which suggests that it may have good bioavailability due to its solubility.

Result of Action

The result of the compound’s action is the improved solubility, stability, and controlled release of drugs . It can also enhance the bioavailability and targeting of therapeutic agents when employed as a carrier for drug delivery systems .

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it is soluble in water at temperatures below 70°C , which can affect its ability to form micelles and thus its efficacy as a surfactant. Furthermore, its low pour point (4°C) and high boiling point (>200°C) suggest that it has excellent thermal stability .

Biochemical Analysis

Biochemical Properties

It is known that butan-1-ol and propan-2-ol can be oxidized by NAD+, catalyzed by yeast alcohol dehydrogenase . This suggests that Poly(ethylene glycol-ran-propylene glycol) monobutyl ether may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .

Cellular Effects

It is known that the compound can form micelles in aqueous solutions , which could potentially influence cell function by affecting the distribution and availability of other molecules within the cell.

Molecular Mechanism

It is known that the compound can form micelles in aqueous solutions , which could potentially interact with biomolecules in various ways. For example, the micelles could encapsulate or transport other molecules, or they could interact with cell membranes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that butan-1-ol and propan-2-ol can be metabolized by yeast alcohol dehydrogenase , suggesting that Poly(ethylene glycol-ran-propylene glycol) monobutyl ether could potentially be involved in similar metabolic pathways.

Transport and Distribution

Due to its ability to form micelles in aqueous solutions , it could potentially be transported within cells and tissues in these micelles.

Subcellular Localization

Due to its ability to form micelles in aqueous solutions , it could potentially localize in various subcellular compartments depending on the local environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is typically synthesized through the polymerization of ethylene oxide and propylene oxide in the presence of a butyl alcohol initiator. The reaction is catalyzed by a base such as potassium hydroxide. The polymerization process involves the sequential addition of ethylene oxide and propylene oxide to the growing polymer chain .

Industrial Production Methods

In industrial settings, the production of poly(ethylene glycol-ran-propylene glycol) monobutyl ether involves large-scale polymerization reactors where the reaction conditions are carefully controlled to achieve the desired molecular weight and composition. The product is then purified and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is unique due to its random copolymer structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it more versatile compared to block copolymers, which have distinct hydrophilic and hydrophobic segments .

Properties

IUPAC Name

butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOIORHZMRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO.CC(CO)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear blue liquid; [BORIDE MSDS]
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Record name Oxirane, methyl, polymer and oxirane, butyl ether
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CAS No.

9038-95-3, 68551-14-4
Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C11-15-secondary, ethoxylated propoxylated
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Record name Alcohols, C11-15-secondary, ethoxylated propoxylated
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Record name Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 2
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 3
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 4
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 5
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Reactant of Route 6
Butan-1-ol;ethane-1,2-diol;propane-1,2-diol
Customer
Q & A

Q1: What makes Poly(ethylene glycol-ran-propylene glycol) monobutyl ether suitable for use as a base oil in grease formulations?

A1: Poly(ethylene glycol-ran-propylene glycol) monobutyl ether (PAG) exhibits excellent solubility with certain ionic liquids, making it a suitable base oil for conductive greases. [] This property allows for the incorporation of conductive additives, such as ionic liquids, into the grease formulation, enhancing its electrical conductivity. []

Q2: How does the addition of carbon nanotubes (CNTs) affect the properties of PAG-based grease?

A2: Incorporating carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), into PAG grease significantly enhances its electrical conductivity. [] Studies show SWCNTs can reduce the volume resistivity of PAG grease by over 10,000 times. [] Additionally, CNTs improve the grease's tribological properties, showing better friction-reducing and anti-wear abilities compared to traditional additives like carbon black. [] This improvement is attributed to the small size and large surface area of CNTs, which allows them to adsorb onto metal surfaces, forming a protective film. []

Q3: Can Poly(ethylene glycol-ran-propylene glycol) monobutyl ether be used for applications beyond conductive greases?

A3: Yes, Poly(ethylene glycol-ran-propylene glycol) monobutyl ether demonstrates versatility beyond conductive greases. Research highlights its effectiveness in aqueous two-phase extraction systems (ATPES). [, , ] For instance, a UCON-NaH2PO4 ATPES proved successful in extracting and separating polycyclic aromatic hydrocarbons (PAHs) from water and soil samples. [] Furthermore, a thermo-sensitive UCON/KH2PO4 ATPES enabled the direct separation and purification of α-Lactalbumin from cow milk whey. []

Q4: What are the advantages of using Poly(ethylene glycol-ran-propylene glycol) monobutyl ether in aqueous two-phase extraction systems?

A4: Poly(ethylene glycol-ran-propylene glycol) monobutyl ether offers several advantages in ATPES. It allows for the efficient partitioning of target compounds, such as PAHs [] and proteins [], between the two phases. Moreover, in specific systems like the UCON/KH2PO4 ATPES, the UCON can be recovered through thermally induced phase separation and reused without significant loss in extraction efficiency. [] This recyclability makes it an economically viable and environmentally friendly option for separation and purification processes. []

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